4-Bromo-5-cyclopropoxynicotinonitrile
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Overview
Description
4-Bromo-5-cyclopropoxynicotinonitrile is an organic compound that belongs to the class of brominated nicotinonitriles. This compound is characterized by the presence of a bromine atom at the 4th position, a cyclopropoxy group at the 5th position, and a nitrile group attached to the nicotinonitrile core. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropoxynicotinonitrile typically involves the nucleophilic substitution of a bromine atom in a precursor compound. One common method is the reaction of 4-bromo-5-nitrophthalonitrile with cyclopropyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the substitution of the nitro group by the cyclopropoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropoxynicotinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or DMF.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of substituted nicotinonitriles.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
4-Bromo-5-cyclopropoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropoxynicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a cyclopropoxy group.
4-Bromo-5-methoxynicotinonitrile: Contains a methoxy group instead of a cyclopropoxy group.
4-Bromo-5-ethoxynicotinonitrile: Contains an ethoxy group instead of a cyclopropoxy group.
Uniqueness
4-Bromo-5-cyclopropoxynicotinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-9-6(3-11)4-12-5-8(9)13-7-1-2-7/h4-5,7H,1-2H2 |
InChI Key |
UTZGEPGUSWVQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C#N)Br |
Origin of Product |
United States |
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